Physical and chemical properties of 1-Chloro-4-fluorobutane
Physical and chemical properties of 1-Chloro-4-fluorobutane
An In-depth Technical Guide to 1-Chloro-4-fluorobutane
Introduction
1-Chloro-4-fluorobutane (CAS No: 462-73-7) is a halogenated alkane that serves as a versatile bifunctional reagent in organic synthesis.[1] Its unique structure, featuring a chlorine atom at one end of a four-carbon chain and a fluorine atom at the other, provides distinct points of reactivity.[1][2] This allows for its use as a key building block for introducing a fluorinated butyl group into more complex molecules.[3] The presence of fluorine is significant as it can drastically alter a molecule's characteristics, including lipophilicity, acidity, and metabolic stability, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[1][4]
Physical Properties
1-Chloro-4-fluorobutane is a colorless liquid at room temperature.[2][5] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClF | [2][5][6][7] |
| Molecular Weight | 110.56 g/mol | [2][7][8] |
| Density | 0.992 g/cm³ to 1.0627 g/cm³ | [2][5][6] |
| Boiling Point | 102.4 °C to 115 °C | [2][5][6][8] |
| Melting Point | -100.0 °C | [2] |
| Flash Point | 9.9 °C | [5][6] |
| Vapor Pressure | 23.3 mmHg at 25°C | [5][6] |
| Refractive Index | 1.376 to 1.4020 | [5][6] |
Chemical Properties and Reactivity
The chemical behavior of 1-Chloro-4-fluorobutane is dominated by the differential reactivity of its two carbon-halogen bonds.
Solubility
The presence of both chlorine and fluorine atoms imparts a polar nature to the molecule.[2] Consequently, it demonstrates good solubility in polar organic solvents such as alcohols and ethers.[2] However, its solubility in water is limited due to the hydrophobic nature of the butane (B89635) chain.[2]
Reactivity
1-Chloro-4-fluorobutane functions as a bifunctional intermediate.[1] The key to its utility lies in the differing strengths of the C-Cl and C-F bonds.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions.[1][3] This allows for the attachment of various molecular fragments to the chloro-end of the molecule.
-
Inert Fluorine End: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This makes the fluorine atom largely inert under many reaction conditions, ensuring it is preserved in the final product.[1]
This dual reactivity makes it an ideal precursor for introducing the 4-fluorobutyl moiety into target molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[1][3]
Experimental Protocols: Synthesis
The synthesis of 1-Chloro-4-fluorobutane typically relies on halogen exchange reactions or the conversion of other functional groups on precursors where the 1,4-substitution pattern is already established.[3] Direct chlorination and fluorination of butane is not a viable route due to a lack of regiochemical control.[3]
Method 1: From 1,4-Dichlorobutane
A common and prevalent strategy involves the selective monohalogen exchange on 1,4-dichlorobutane.[3] In this process, one of the two chlorine atoms is selectively substituted by a fluorine atom using a fluorinating agent.
Experimental Workflow:
-
Reactants: 1,4-Dichlorobutane is reacted with a fluorinating agent (e.g., potassium fluoride).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to favor monosubstitution.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted starting materials, salts, and byproducts.
-
Isolation: The final product, 1-Chloro-4-fluorobutane, is isolated, often through distillation.
Method 2: From 4-Chloro-1-butanol
Another efficient route starts with 4-chloro-1-butanol.[3] This pathway involves the conversion of the primary alcohol functional group into a fluoride, for example, by using a deoxofluorinating agent.[3]
Applications
The unique properties of 1-Chloro-4-fluorobutane make it a valuable intermediate in several high-value sectors:
-
Pharmaceuticals: It is a key precursor for introducing a fluorinated butyl group into organic molecules.[3] The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, and it has been used in the synthesis of antivirals and anticancer agents.[3][4]
-
Agrochemicals: Fluorination can enhance the potency and persistence of pesticides and herbicides.[1]
-
Materials Science: It is used in the creation of polymers and specialty materials with unique thermal, chemical, and electrical resistance properties.[1][5]
Safety and Handling
Proper safety precautions are essential when handling 1-Chloro-4-fluorobutane.
-
Storage: It should be stored in a cool, dry, and well-ventilated place, away from heat sources and open flames.[5]
-
Handling: Use under controlled conditions with appropriate personal protective equipment is essential to ensure safety.[5]
-
Toxicity: The lethal dose (LD50) for mice has been reported as 1250 mg/kg via subcutaneous exposure and 1250 µg/kg via intraperitoneal exposure.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Chloro-4-fluorobutane | 462-73-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-chloro-4-fluorobutane|462-73-7 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 1-Chloro-4-fluorobutane | C4H8ClF | CID 10023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-chloro-4-fluorobutane [stenutz.eu]
